1-(2-oxopropyl)-1,2-dihydropyridin-2-one 1-(2-oxopropyl)-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.: 34812-46-9
VCID: VC8017984
InChI: InChI=1S/C8H9NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3
SMILES: CC(=O)CN1C=CC=CC1=O
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

1-(2-oxopropyl)-1,2-dihydropyridin-2-one

CAS No.: 34812-46-9

Cat. No.: VC8017984

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-oxopropyl)-1,2-dihydropyridin-2-one - 34812-46-9

Specification

CAS No. 34812-46-9
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 1-(2-oxopropyl)pyridin-2-one
Standard InChI InChI=1S/C8H9NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3
Standard InChI Key DNWCFHPNPFWSHB-UHFFFAOYSA-N
SMILES CC(=O)CN1C=CC=CC1=O
Canonical SMILES CC(=O)CN1C=CC=CC1=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a dihydropyridin-2-one core, where the nitrogen atom is substituted with a 2-oxopropyl group (CH2C(O)CH3\text{CH}_2\text{C(O)CH}_3). Key structural descriptors include:

  • SMILES: CC(=O)CN1C=CC=CC1=O\text{CC(=O)CN1C=CC=CC1=O}

  • InChI Key: DNWCFHPNPFWSHB-UHFFFAOYSA-N\text{DNWCFHPNPFWSHB-UHFFFAOYSA-N}

  • IUPAC Name: 1-(2-Oxopropyl)pyridin-2-one .

The planar pyridinone ring facilitates conjugation, while the 2-oxopropyl group introduces steric and electronic effects critical for reactivity .

Physicochemical Data

  • Molecular Formula: C8H9NO2\text{C}_8\text{H}_9\text{NO}_2

  • Molecular Weight: 151.16 g/mol

  • Solubility: Limited data available; likely polar aprotic solvent-soluble (e.g., DMSO, ethanol).

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the lactam moiety .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes are reported:

  • Nucleophilic Substitution: Reacting pyridin-2-one derivatives with 2-oxopropyl halides (e.g., chloride or bromide) in the presence of a base (e.g., potassium carbonate).

    Pyridin-2-one+X-CH2C(O)CH3Base1-(2-Oxopropyl)-1,2-dihydropyridin-2-one+HX\text{Pyridin-2-one} + \text{X-CH}_2\text{C(O)CH}_3 \xrightarrow{\text{Base}} \text{1-(2-Oxopropyl)-1,2-dihydropyridin-2-one} + \text{HX}

    Yields range from 60–75%, with purification via column chromatography.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated pyridinones with propenyl boronic esters, as described in patent US8772497B2 . This method achieves higher regioselectivity (>90%) but requires specialized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures .

Industrial Manufacturing

Industrial processes favor continuous flow reactors to enhance yield (up to 85%) and reduce byproducts. Key parameters include:

  • Temperature: 80–100°C

  • Catalyst Load: 0.5–1.0 mol% palladium

  • Solvent: Toluene or dimethylacetamide .

Biological and Pharmacological Relevance

Antimicrobial Activity

While direct studies on 1-(2-oxopropyl)-1,2-dihydropyridin-2-one are sparse, structurally related pyridinones exhibit broad-spectrum activity:

  • Minimum Inhibitory Concentrations (MIC):

    MicroorganismMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16

Mechanistically, these compounds disrupt microbial cell membranes and inhibit DNA gyrase.

Neurological Applications

Patent US8772497B2 highlights derivatives of 1-(2-oxopropyl)-1,2-dihydropyridin-2-one as noncompetitive AMPA receptor antagonists, suggesting utility in treating epilepsy and Parkinson’s disease .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic Frameworks: Cyclization with malononitrile yields 2-amino-4H-pyran-3-carbonitriles, valuable in medicinal chemistry .

  • Metal Complexation: The lactam oxygen and ketone group coordinate transition metals (e.g., Cu2+^{2+}), enabling catalytic applications.

Material Science

Incorporation into polymers enhances thermal stability (decomposition temperature >300°C) and UV absorption, relevant for coatings and sensors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator